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Compound of Interest |

Compound Name: 3-Methoxythioanisole
CAS No.: 2388-74-1
Cat. No.: B1584458
- 7

Compound Identification & Structural Logic

3-Methoxythioanisole (also known as 1-methoxy-3-(methylthio)benzene) is a meta-
disubstituted benzene derivative.[1][2][3] Its spectroscopic signature is defined by the interplay
between the strongly electron-donating methoxy group (

) and the moderately electron-donating, polarizable thiomethyl group (

)-[1]

IUPAC Name: 1-methoxy-3-(methylsulfanyl)benzene[1][2][4]

CAS Number: 2388-74-1[1][12][3][4][5]

Molecular Formula:

Molecular Weight: 154.23 g/mol [6]

Appearance: Colorless to pale yellow liquid[4][5]

Structural Electronic Effects

The meta positioning prevents direct resonance conjugation between the two substituents.[1]
Consequently, the spectral signals are largely additive, derived from the individual perturbations
of the anisole and thioanisole cores.
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o Methoxy Group: Strong

-withdrawal (induction) but strong
-donation (resonance).[1]

e Thiomethyl Group: Weak

-withdrawal and weak

-donation; highly polarizable sulfur atom.[1]

Mass Spectrometry (MS) Data

Methodology: Electron lonization (El), 70 eV.

The mass spectrum is dominated by the stability of the aromatic core and the facile cleavage of

the methyl groups attached to heteroatoms.[1]

Key lon Peaks
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miz lon Identity

Relative
Abundance

Causality &
Fragmentation
Logic

154

High (Base Peak)

Stable molecular ion
due to aromatic ring
and heteroatom lone
pairs stabilizing the

radical cation.[1]

139

High

Loss of a methyl
radical.[1] The

on the oxygen is more
labile than the S-
methyl, but both
pathways contribute.
[1] Formation of stable

quinoid-like cations.[1]

123

Moderate

Direct loss of the

methoxy radical.[1]

107

Moderate

Loss of the thiomethyl
radical, leaving the
anisole cation

fragment.

91

Low

Tropylium ion
formation

(rearrangement).

77

Low

Phenyl cation
(complete stripping of

substituents).

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic observed in EI-MS.
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Figure 1: Primary fragmentation pathways for 3-Methoxythioanisole under Electron lonization
(70 eV).

Infrared Spectroscopy (IR)
Methodology: Neat oil on KBr plates or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is characterized by the distinct C-O and C-S stretching vibrations and the
specific substitution pattern of the benzene ring.[1]
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Frequency (
Vibration Mode

Structural Assignment

)
C-H Stretch (
3000 — 3100 Aromatic ring protons.
)
Methyl groups of
and
2835 — 2960
) stretch is typically distinct at
~2835
Aromatic ring breathing
1580 — 1600 C=C stretch
modes.[1]
1470 — 1490 C=C Stretch Aromatic skeletal vibrations.
Diagnostic: Strong asymmetric
1250 - 1270 C-O Stretch
stretch of Ar-O-C.
] Symmetric stretching of the
1040 - 1050 C-O-C Symmetric )
ether linkage.
Diagnostic: Meta-disubstituted
690 & 780 C-H Out-of-Plane
benzene pattern.[1]
Weak band characteristic of
~700 C-S Stretch

the thioether linkage.[1]

NMR Spectroscopy Data

Methodology:

(300/400 MHz) and

(75/100 MHz) in
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NMR (Proton)

The proton spectrum shows two distinct singlets for the methyl groups and a complex multiplet
region for the aromatic protons.[1] The chemical shifts reflect the electronegativity difference
between Oxygen (3.[1]5) and Sulfur (2.5).[1][7]
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Causality

7.15-7.25

Triplet (t)

1H

Ar-H5

Meta to both
substituents;
least affected by
resonance

donation.[1]

6.85-6.95

Multiplet (m)

2H

Ar-H4, Ar-H6

Ortho to one
donor and para
to the other.[1]
Shielded by
electron

donation.

6.70 - 6.80

Singlet-like (t)

Ar-H2

Isolated between
and

.[1] Shielded by
synergistic ortho-

donation.[1]

3.81

Singlet (s)

Deshielded by
highly
electronegative

Oxygen.[1]

2.49

Singlet (s)

Less deshielded
due to lower
electronegativity
of Sulfur.[1]

NMR (Carbon)

The carbon spectrum confirms the asymmetry of the molecule with 8 distinct signals.[1]
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Shift (
Carbon Type Assignment Causality
» Ppm)
C1( Deshielded by direct
160.1 Quaternary oxygen attachment
) (ipso effect).[1]
C3( Deshielded by sulfur,
140.2 Quaternary
) but less than oxygen.
Meta position;
129.8 Methine (CH) C5 relatively unperturbed.
[1]
Ortho to
1195 Methine (CH) C6 , Para to
1]
Para to
113.2 Methine (CH) Cc4 , Ortho to
[1]
Shielded "inner"
1115 Methine (CH) Cc2 carbon between two
donors.[1]
Methyl ( Standard methoxy
55.4 _
) carbon shift.[1]
Methyl ( Characteristic
15.8 thiomethyl carbon shift
) (upfield).[1]

Experimental Protocols
Protocol A: Sample Preparation for NMR
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Objective: Obtain high-resolution

and
spectra without concentration broadening.[1]

e Solvent Selection: Use Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]

e Concentration:
o For

: Dissolve 10 mg of 3-Methoxythioanisole in 0.6 mL of

o For

: Dissolve 30-50 mg in 0.6 mL of

to improve signal-to-noise ratio for quaternary carbons.

o Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended
particulates (dust/silica) that cause line broadening.[1]

e Acquisition:
o Run

with a 30° pulse angle and 1-second relaxation delay.

o Run

with proton decoupling (CPD).[1]

Protocol B: GC-MS Analysis Workflow

Objective: Confirm purity and molecular weight.
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¢ Dilution: Dilute 1

L of neat sample into 1.5 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

e Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25

m film).

e Temperature Program:
o Start: 60°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.[1]
o Hold: 3 mins at 280°C.

e Inlet: Split mode (50:1), 250°C.

e Detection: MS Source at 230°C, Quadrupole at 150°C.

Workflow Visualization

The following diagram outlines the logical flow for structural validation of this compound.
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Click to download full resolution via product page
Figure 2: Step-by-step structural validation workflow for 3-Methoxythioanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methoxythioanisole[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
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nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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